molecular formula C16H30N8 B14667373 N'',N'''-Dodecane-1,12-diylbis(N-cyanoguanidine) CAS No. 42866-01-3

N'',N'''-Dodecane-1,12-diylbis(N-cyanoguanidine)

Cat. No.: B14667373
CAS No.: 42866-01-3
M. Wt: 334.46 g/mol
InChI Key: GMIJRVJTDOSERW-UHFFFAOYSA-N
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Description

N’‘,N’‘’-Dodecane-1,12-diylbis(N-cyanoguanidine) is a chemical compound known for its unique structure and properties It is characterized by the presence of two cyanoguanidine groups linked by a dodecane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’‘,N’‘’-Dodecane-1,12-diylbis(N-cyanoguanidine) typically involves the reaction of dodecane-1,12-diamine with cyanoguanidine under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the process. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of N’‘,N’‘’-Dodecane-1,12-diylbis(N-cyanoguanidine) may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain a pure product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N’‘,N’‘’-Dodecane-1,12-diylbis(N-cyanoguanidine) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The cyanoguanidine groups can participate in substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can react with the cyanoguanidine groups under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrile oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

N’‘,N’‘’-Dodecane-1,12-diylbis(N-cyanoguanidine) has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which N’‘,N’‘’-Dodecane-1,12-diylbis(N-cyanoguanidine) exerts its effects involves its interaction with specific molecular targets. The cyanoguanidine groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, leading to inhibition or modulation of their activity. The dodecane chain provides hydrophobic interactions that enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N,N’-Dodecane-1,12-diylbis(N’-octadecylurea): This compound has a similar dodecane backbone but different functional groups.

    N,N’-Dodecane-1,12-diylbis-3-picolinium dibromide: Another compound with a dodecane chain but different substituents.

Uniqueness

N’‘,N’‘’-Dodecane-1,12-diylbis(N-cyanoguanidine) is unique due to its specific combination of cyanoguanidine groups and dodecane chain, which confer distinct chemical and biological properties

Properties

CAS No.

42866-01-3

Molecular Formula

C16H30N8

Molecular Weight

334.46 g/mol

IUPAC Name

2-[12-[[amino-(cyanoamino)methylidene]amino]dodecyl]-1-cyanoguanidine

InChI

InChI=1S/C16H30N8/c17-13-23-15(19)21-11-9-7-5-3-1-2-4-6-8-10-12-22-16(20)24-14-18/h1-12H2,(H3,19,21,23)(H3,20,22,24)

InChI Key

GMIJRVJTDOSERW-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCCN=C(N)NC#N)CCCCCN=C(N)NC#N

Origin of Product

United States

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